molecular formula C17H12N2O4S B5712752 3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No.: B5712752
M. Wt: 340.4 g/mol
InChI Key: JDLXTMODDXVZTA-UHFFFAOYSA-N
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Description

3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound that features a benzofuran moiety linked to a benzoic acid derivative through a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety can bind to specific sites on proteins, altering their function and activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Benzofuran-2-ylcarbonyl)amino]benzoic acid
  • 3-({[(1-Benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid
  • β-Amino carbonyl derivatives of benzofuran

Uniqueness

3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-15(14-9-10-4-1-2-7-13(10)23-14)19-17(24)18-12-6-3-5-11(8-12)16(21)22/h1-9H,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLXTMODDXVZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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